2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol
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Overview
Description
2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a propanol group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . Another method involves the Sandmeyer reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines, which is efficient and mild .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed to functionalize the imidazo[1,2-a]pyridine core.
Substitution: The compound can participate in substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or organic peroxides.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to hydroxylated derivatives, while substitution can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol.
Imidazole: Another heterocyclic compound with a similar structure but different properties.
Uniqueness: this compound is unique due to its fused imidazo[1,2-a]pyridine and propanol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-7-ylpropan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-10(2,13)8-3-5-12-6-4-11-9(12)7-8/h3-7,13H,1-2H3 |
InChI Key |
OHBYTSOKBPFLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=NC=CN2C=C1)O |
Origin of Product |
United States |
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